

Protocol for synthesizing 5-Nitro-4-hydroxyquinazoline in a lab setting

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Compound of Interest

Compound Name: 5-Nitro-4-hydroxyquinazoline

Cat. No.: B1437723

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An authoritative guide to the laboratory-scale synthesis of **5-Nitro-4-hydroxyquinazoline**, an important heterocyclic building block. This document provides a detailed protocol grounded in established chemical principles, emphasizing experimental safety, procedural logic, and methods for product verification.

Introduction: The Significance of the Quinazolinone Scaffold

5-Nitro-4-hydroxyquinazoline is a member of the quinazolinone family, a class of fused heterocyclic compounds that are of significant interest to medicinal chemists. The quinazolinone core is a privileged scaffold in drug discovery, forming the basis for a wide range of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.^[1] The title compound, which exists in a tautomeric equilibrium with 5-Nitro-4(3H)-quinazolinone, serves as a versatile chemical intermediate for the synthesis of more complex derivatives. Its preparation is typically achieved via the cyclocondensation of an appropriately substituted anthranilic acid with a one-carbon source, such as formamide.^{[2][3]}

Principle of the Synthesis: The Niementowski Reaction

The synthesis detailed herein is a variation of the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific application, 2-amino-6-nitrobenzoic acid is heated with an excess of formamide.

Formamide serves a dual role: it acts as the C1 building block that forms the N=CH-OH portion of the final ring, and it also functions as a high-boiling polar solvent for the reaction.[2] The process involves an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.

CRITICAL SAFETY AND HANDLING PROTOCOL

This synthesis involves hazardous chemicals and high temperatures. A thorough risk assessment must be completed before commencing any work. The entire procedure must be performed inside a certified chemical fume hood.

Hazard Identification and Required Personal Protective Equipment (PPE)

Chemical Name	CAS Number	Key Hazards	Required PPE
2-Amino-6-nitrobenzoic acid	50573-74-5	Irritant to skin, eyes, and respiratory system.	Goggles, Lab Coat, Nitrile Gloves
Formamide	75-12-7	Teratogen, Harmful if swallowed or in contact with skin, Causes serious eye irritation.	Chemical Splash Goggles, Lab Coat, Double-gloved Nitrile Gloves, Face Shield
Isopropanol	67-63-0	Highly flammable liquid and vapor, Causes serious eye irritation.	Goggles, Lab Coat, Nitrile Gloves

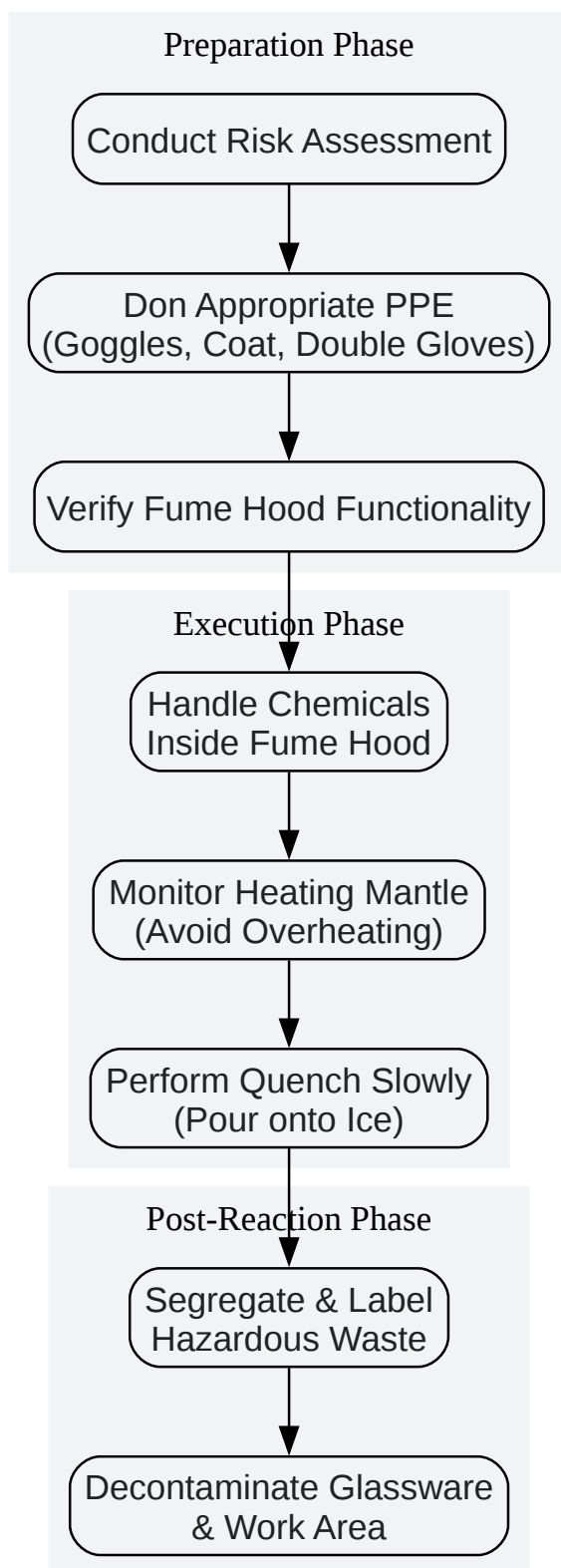
Emergency First Aid Measures:

- Inhalation: Move the individual to fresh air immediately. Seek medical attention if breathing is difficult.[4]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal: All chemical waste, including residual reaction mixtures and used solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour formamide down the drain.

Logical Flow of Safety Procedures



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Caption: Logical workflow for ensuring laboratory safety.

Materials and Equipment

Reagents & Solvents	Equipment
2-Amino-6-nitrobenzoic acid ($\geq 98\%$)	100 mL Round-bottom flask
Formamide ($\geq 99.5\%$)	Water-cooled reflux condenser
Isopropanol (ACS Grade)	Magnetic stirrer and stir bar
Deionized Water	Heating mantle with temperature control
Thin Layer Chromatography (TLC) plates	Beaker (400 mL)
Buchner funnel and filter flask	
Standard laboratory glassware and clamps	

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitro-substituted quinazolinones.^[6]

- **Reagent Setup:** In a 100 mL round-bottom flask, combine 2-amino-6-nitrobenzoic acid (e.g., 5.0 g, 1.0 eq) and formamide (e.g., 25 mL, ~23 eq). Add a magnetic stir bar to the flask.
- **Apparatus Assembly:** Securely clamp the flask within a heating mantle. Attach a water-cooled reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.
- **Reaction Heating:** Begin stirring the mixture and slowly heat the reaction to 150-160 °C. The solid starting material should dissolve as the temperature increases.
- **Reaction Monitoring:** Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by periodically taking a small aliquot, diluting it, and spotting it on a TLC plate against the starting material.
- **Cooling and Precipitation:** After the reaction is complete (as indicated by the consumption of the starting material), turn off the heat and allow the flask to cool to room temperature. The mixture will become viscous.

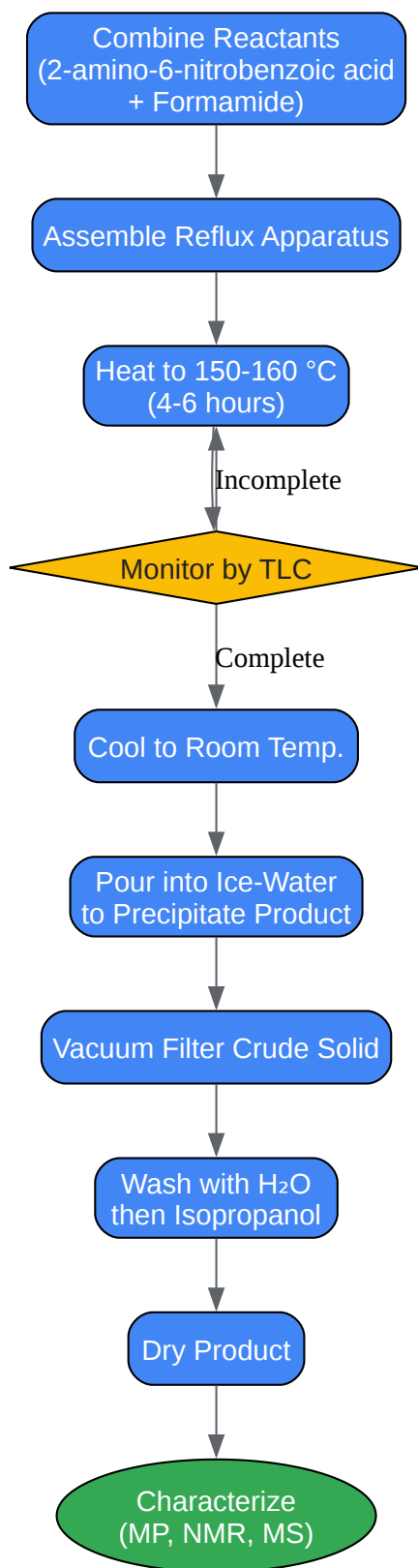
- **Product Isolation:** In the fume hood, carefully pour the cooled, dark reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring vigorously. A solid precipitate should form immediately.
- **Filtration and Washing:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with copious amounts of cold deionized water to remove the bulk of the formamide. Follow this with a wash of cold isopropanol (2 x 20 mL) to further remove impurities.[6]
- **Drying:** Press the solid as dry as possible on the filter funnel. Transfer the product to a watch glass and dry to a constant weight, either in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or by air drying.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, if necessary. The identity and purity of the final product, **5-Nitro-4-hydroxyquinazoline**, should be confirmed using standard analytical techniques:

- **Melting Point:** The purified compound should exhibit a sharp melting point.
- **¹H NMR Spectroscopy:** The spectrum should show characteristic peaks for the aromatic protons.
- **Mass Spectrometry:** Analysis should confirm the expected molecular weight of 191.14 g/mol.

Experimental Workflow Diagram



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